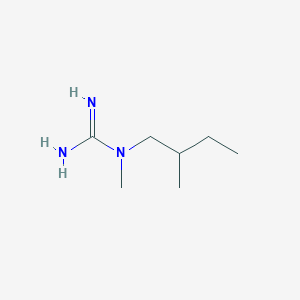
1-Methyl-1-(2-methylbutyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-methylbutyl)guanidine is a guanidine derivative with the molecular formula C7H17N3. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(2-methylbutyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used to introduce the guanidine functionality.
Cyanamides: Reacting cyanamides with derivatized amines is another method.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(2-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with guanidines.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and other nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Methyl-1-(2-methylbutyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-methylbutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The guanidine functionality allows it to form hydrogen bonds and interact with various biological molecules .
Comparison with Similar Compounds
- 1-Methylguanidine
- 1-(2-Methylbutyl)guanidine
- N,N’-Disubstituted Guanidines
Comparison: 1-Methyl-1-(2-methylbutyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidines, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-methyl-1-(2-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-4-6(2)5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChI Key |
WNDLBKOOONIEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


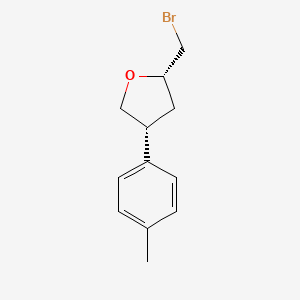
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
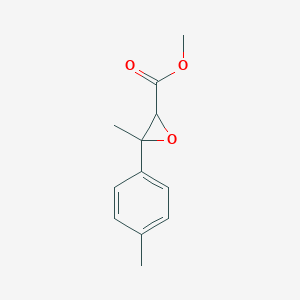

![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
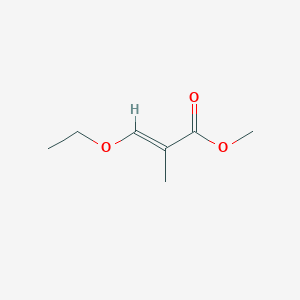
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)
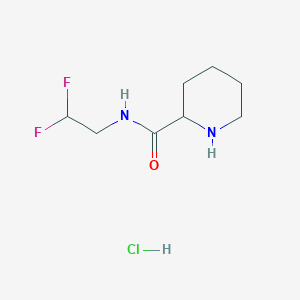
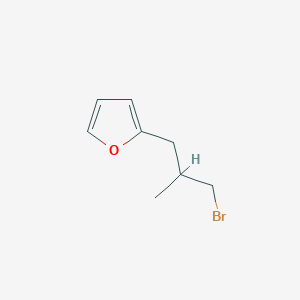

![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
